molecular formula C8H7N3O3 B1511953 1-Methyl-4-nitro-1,2-dihydro-indazol-3-one

1-Methyl-4-nitro-1,2-dihydro-indazol-3-one

Cat. No. B1511953
M. Wt: 193.16 g/mol
InChI Key: LHRFLFNVVMKBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-nitro-1,2-dihydro-indazol-3-one is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-nitro-1,2-dihydro-indazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-nitro-1,2-dihydro-indazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methyl-4-nitro-1,2-dihydro-indazol-3-one

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

1-methyl-4-nitro-2H-indazol-3-one

InChI

InChI=1S/C8H7N3O3/c1-10-5-3-2-4-6(11(13)14)7(5)8(12)9-10/h2-4H,1H3,(H,9,12)

InChI Key

LHRFLFNVVMKBEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

306 mg (1.7 mmol) 4-nitro-1,2-dihydro-indazol-3-one are dissolved in 1 ml N,N-dimethyl-acetamide, combined with 150 μl (2.4 mmol) methyl iodide and 500 μl (2.32 mmol) of N-ethyldiisopropylamide and stirred for 2 h at ambient temperature. Then the reaction mixture is combined with 40 ml of a 1 N aqueous hydrochloric acid and extracted twice with 50 ml dichloromethane. Then the organic phase is dried with MgSO4, the solvent is eliminated in vacuo and the crude product is purified by chromatography. The carrier used is C18-RP-silica gel and a gradient is run through which consists of 95% water and 5% acetonitrile at the starting point and 5% water and 95% acetonitrile at the finishing point.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step Two
[Compound]
Name
N-ethyldiisopropylamide
Quantity
500 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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